molecular formula C17H18N2O3S B5778580 N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5778580
M. Wt: 330.4 g/mol
InChI Key: JXARZBLDTYEHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various biological targets such as enzymes, receptors, and ion channels. It may also modulate the signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been reported to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high yield and purity. Moreover, it exhibits a broad range of pharmacological activities, which makes it a versatile compound for various research applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and pharmacological effects.

Future Directions

There are several future directions for the research on N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide. One potential direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of various diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, further studies are needed to evaluate its toxicity and safety profile in vivo and in clinical trials.

Synthesis Methods

N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide can be synthesized by the reaction of 2-methylbenzylamine with 4-nitrobenzyl chloride, followed by the reaction with thioacetic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is high, and the purity can be easily achieved by recrystallization.

Scientific Research Applications

N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide has been extensively studied for its potential pharmacological activities. It has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It is also used as an intermediate in the synthesis of various biologically active compounds.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-4-2-3-5-15(13)10-18-17(20)12-23-11-14-6-8-16(9-7-14)19(21)22/h2-9H,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXARZBLDTYEHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide

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